molecular formula C22H26F3N3O2S B1441869 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide CAS No. 30897-25-7

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

Cat. No. B1441869
CAS RN: 30897-25-7
M. Wt: 453.5 g/mol
InChI Key: PBDWTDUDJVOBEV-UHFFFAOYSA-N
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Description

Fluphenazine N4'-oxide is an intermediate in the synthesis of Fluphenazine Decanoate N4-Oxide, which itself is an impurity of Fluphenazine Decanoate, a psychotropic drug for treating schizophrenia-related disorders.

Scientific Research Applications

Neuroscience

Fluphenazine N’-oxide has been studied for its distribution in brain regions and other tissues, particularly in relation to its parent compound, fluphenazine . It is known that fluphenazine and its metabolites, including Fluphenazine N’-oxide, can influence dopamine receptors, which are crucial in the treatment of psychotic illnesses . The compound’s effects on neuropharmacologic activity and its potential contribution to antipsychotic efficacy are of significant interest in neuroscience research.

Oncology

In cancer research, Fluphenazine N’-oxide is explored for its potential as an anticancer agent. Studies have investigated the cytotoxic effects of fluphenazine and its derivatives on various cancer cell lines, suggesting that it may regulate the cell cycle, reduce cell proliferation, and induce apoptosis . The compound’s ability to target cancer-related proteins and signaling pathways is also a key area of investigation.

Antimicrobial Research

The phenazine framework, to which Fluphenazine N’-oxide belongs, exhibits antimicrobial properties . Research into synthetic phenazine analogs, including Fluphenazine N’-oxide, focuses on their potential to combat microbial infections, with applications ranging from antibacterial to antifungal activities.

Antimalarial Research

Phenazine derivatives, including Fluphenazine N’-oxide, are known for their antimalarial activities . The compound’s potential to inhibit the growth of Plasmodium species, which cause malaria, makes it a candidate for the development of new antimalarial drugs.

Antioxidant Research

Fluphenazine N’-oxide is part of a class of compounds that have shown antioxidant properties . These properties are beneficial in neutralizing free radicals, which can cause oxidative stress and damage to cells. The compound’s role in protecting against oxidative stress is an important aspect of antioxidant research.

Industrial Use

In industrial applications, Fluphenazine N’-oxide can be used for analytical method development, particularly in quality control processes for pharmaceuticals . Its role in the synthesis of other compounds and as a reference standard in drug formulation highlights its industrial significance.

properties

IUPAC Name

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDWTDUDJVOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184903
Record name 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

CAS RN

30897-25-7
Record name Fluphenazine N'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030897257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 3
Reactant of Route 3
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 4
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 5
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide
Reactant of Route 6
1-Piperazineethanol, 4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, 1-oxide

Q & A

Q1: How does the route of administration of fluphenazine (oral vs. depot) affect the levels of its N-oxide metabolite, FLUNO, in patients?

A1: The research abstract states that patients receiving oral fluphenazine had significantly higher levels of metabolites, including FLUNO, compared to those receiving the depot formulation (fluphenazine decanoate) []. This suggests that the first-pass metabolism of oral FLU likely contributes to higher FLUNO levels compared to the slower, sustained release of FLU from the depot formulation, leading to lower metabolite levels overall.

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